REACTION_CXSMILES
|
[CH2:1]1[CH2:11][C:9](=O)[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[O:12]1CCBN1.CSC.B>C([C@]1(N)C=CC=CC1[C@H](O)C)(C)(C)C.C1COCC1>[CH2:1]1[CH:11]([OH:12])[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C1
|
Name
|
oxazaborolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1NBCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
(1R, 2S)-2-tert-butyl-2-aminophenylethanol
|
Quantity
|
228 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)[C@]1(C(C=CC=C1)[C@@H](C)O)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the contents were stirred for an additional 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
quenched with methanol (27 mL)
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the quenched reaction for 18 hrs the solvents
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residual oil was dissolved in methylene chloride (50 mL)
|
Type
|
WASH
|
Details
|
washed with pH 4 phosphate buffer (50 mL), water (50 mL)
|
Type
|
ADDITION
|
Details
|
treated with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=CC=CC=C2CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |